molecular formula C13H12N2OS B3060135 (2-Hydroxy-4-phenylphenyl)thiourea CAS No. 1820608-16-9

(2-Hydroxy-4-phenylphenyl)thiourea

Cat. No.: B3060135
CAS No.: 1820608-16-9
M. Wt: 244.31
InChI Key: PMNKTFHNBWMUDO-UHFFFAOYSA-N
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Description

(2-Hydroxy-4-phenylphenyl)thiourea is a thiourea derivative characterized by a biphenyl backbone with a hydroxyl group at the ortho position (C2) and a thiourea moiety (-NH-CS-NH2) attached to the para-substituted phenyl ring. Thioureas are widely studied for their biological activity, coordination chemistry, and applications in material science. The hydroxyl and phenyl substituents likely influence hydrogen bonding, solubility, and molecular planarity, distinguishing it from simpler thiourea derivatives .

Properties

IUPAC Name

(2-hydroxy-4-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-13(17)15-11-7-6-10(8-12(11)16)9-4-2-1-3-5-9/h1-8,16H,(H3,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNKTFHNBWMUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=S)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259778
Record name Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820608-16-9
Record name Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820608-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Hydroxy-4-phenylphenyl)thiourea can be synthesized through a condensation reaction between amines and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, typically involves the reaction of primary amines with carbon disulfide or isothiocyanates under controlled conditions. The process may also include the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4-phenylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The hydroxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Hydroxy-4-phenylphenyl)thiourea has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Structure and Planarity

  • : 1-(Biphenyl-4-ylcarbonyl)-3-(2-chloro-4-nitrophenyl)thiourea exhibits a near-planar structure with dihedral angles of 6.15° (between the thiourea group and biphenyl ring) and 0.92° (between the nitro-chlorophenyl ring and thiourea). This contrasts with its analog lacking the 2-chloro substituent, which shows larger dihedral angles (~16–17°). The chloro and nitro groups enhance planarity through intramolecular hydrogen bonds (N2-H2A···Cl1/O1), stabilizing the crystal lattice .
  • Target Compound : The hydroxyl group in (2-Hydroxy-4-phenylphenyl)thiourea may similarly promote planarity via O-H···S hydrogen bonding, though steric hindrance from the ortho-hydroxy group could reduce planarity compared to para-substituted analogs.

Physicochemical Properties

Table 1: Comparison of Key Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound* C13H12N2OS 244.31 2-OH, 4-Ph Predicted higher solubility in polar solvents due to -OH
N-(4-Hydroxyphenyl)thiourea C7H8N2OS 168.21 4-OH High crystallinity; used in dye synthesis
[4-(2-Hydroxyethyl)phenyl]thiourea C9H12N2OS 196.27 4-(CH2CH2OH) Moderate toxicity (H301 hazard)
1-(Biphenyl-4-yl)thiourea C13H12N2S 228.31 Biphenyl Hydrophobic; used in coordination complexes

*Calculated properties for the target compound based on structural analogs.

Hydrogen Bonding and Crystal Packing

  • : Hydrogen bonds (C-H···O/S) in 1-(Biphenyl-4-ylcarbonyl)-3-(2-chloro-4-nitrophenyl)thiourea form interpenetrated layers parallel to the (1 0 -2) plane, stabilized by Cl and nitro groups .

Toxicity and Hazard Profile

  • : [4-(2-Hydroxyethyl)phenyl]thiourea is classified as toxic (H301) and requires careful handling .
  • Target Compound : The hydroxyl group could reduce toxicity relative to chloro- or nitro-substituted thioureas (e.g., ), but this requires experimental validation.

Biological Activity

(2-Hydroxy-4-phenylphenyl)thiourea is an organosulfur compound with notable biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H12N2OS
  • CAS Number : 1820608-16-9
  • Structure : The compound features a thiourea backbone substituted with a hydroxyphenyl group and a phenyl group, enhancing its solubility and reactivity compared to other thiourea derivatives.

Synthesis Methods

This compound can be synthesized through various methods:

  • Condensation Reaction : Involves the reaction of amines with carbon disulfide in an aqueous medium.
  • Industrial Production : Typically achieved by reacting primary amines with carbon disulfide or isothiocyanates under controlled conditions, often utilizing catalysts to improve yield.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 40 to 50 µg/mL against bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
  • Comparison with Antibiotics : The compound demonstrated inhibition zones comparable to standard antibiotics like ceftriaxone, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies:

  • IC50 Values : The compound displayed IC50 values between 3 to 14 µM against different cancer cell lines, including pancreatic, prostate, and breast cancer cells.
  • Mechanism of Action : It targets molecular pathways involved in cancer progression, such as those regulating angiogenesis and cell signaling. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at the S phase .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

  • Mechanism : It inhibits the arachidonic acid pathway in human platelets, leading to decreased production of pro-inflammatory mediators like prostaglandins and thromboxanes.

Research Findings and Case Studies

StudyFindings
Demonstrated antibacterial activity against multiple strains with MIC values of 40–50 µg/mL.
Showed promising anticancer activity with IC50 values ranging from 3 to 14 µM across various cancer types.
Indicated significant inhibition of inflammatory pathways in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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